
1-N-Cbz-3-吡咯烷酮
概述
描述
1-N-Cbz-3-pyrrolidinone, also known as 1-benzyloxycarbonyl-3-pyrrolidinone, is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is a white to light yellow solid with a characteristic odor . This compound is widely used in organic synthesis, particularly as a protecting group for amines in peptide synthesis .
科学研究应用
1-N-Cbz-3-pyrrolidinone has several applications in scientific research:
作用机制
Target of Action
It belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Biochemical Pathways
Pyrrolidine alkaloids, a broader class of compounds that include N-alkylpyrrolidines, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body. The presence of the Cbz group could potentially influence its distribution and metabolism.
生化分析
Biochemical Properties
1-N-Cbz-3-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain proteases by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding . This interaction is crucial in regulating protease activity and has potential therapeutic applications in diseases where protease activity is dysregulated .
Cellular Effects
1-N-Cbz-3-pyrrolidinone has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to alterations in gene expression and cellular metabolism . For example, it can inhibit the activity of specific kinases, resulting in the downregulation of pro-inflammatory cytokines and other signaling molecules . This modulation of cell signaling pathways can have significant implications for cell function and survival .
Molecular Mechanism
At the molecular level, 1-N-Cbz-3-pyrrolidinone exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering the biochemical pathways they regulate . Additionally, it can interact with transcription factors, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-N-Cbz-3-pyrrolidinone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 1-N-Cbz-3-pyrrolidinone can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-N-Cbz-3-pyrrolidinone vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
1-N-Cbz-3-pyrrolidinone is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 1-N-Cbz-3-pyrrolidinone is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within different tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-N-Cbz-3-pyrrolidinone is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
1-N-Cbz-3-pyrrolidinone is typically synthesized by reacting 3-pyrrolidinone with the chloride of the N-tert-butoxycarbonyl protecting group (Cbz) under anhydrous conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran . The general reaction scheme is as follows:
3-Pyrrolidinone+Cbz-Cl→1-N-Cbz-3-pyrrolidinone
Industrial Production Methods
In industrial settings, the production of 1-N-Cbz-3-pyrrolidinone involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions
1-N-Cbz-3-pyrrolidinone undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the Cbz protecting group, yielding 3-pyrrolidinone.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 1-N-Cbz-3-pyrrolidinol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-Pyrrolidinone
Reduction: 1-N-Cbz-3-pyrrolidinol
Substitution: Various N-substituted derivatives
相似化合物的比较
Similar Compounds
- 1-Carbobenzyloxy-3-pyrrolidinone
- 3-Oxo-1-pyrrolidinecarboxylic acid, phenylmethyl ester
- 3-Oxopyrrolidine-1-carboxylic acid benzyl ester
- N-Benzyloxycarbonyl-3-pyrrolidinone
Uniqueness
1-N-Cbz-3-pyrrolidinone is unique due to its specific structure and properties, which make it an effective protecting group for amines. Its stability under various reaction conditions and ease of removal make it a valuable tool in organic synthesis .
属性
IUPAC Name |
benzyl 3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHWEUQNJRXMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340057 | |
| Record name | 1-N-Cbz-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130312-02-6 | |
| Record name | Benzyl 3-oxopyrrolidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130312-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Cbz-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-Cbz-3-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
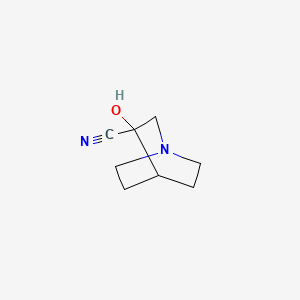
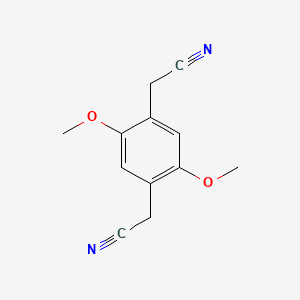

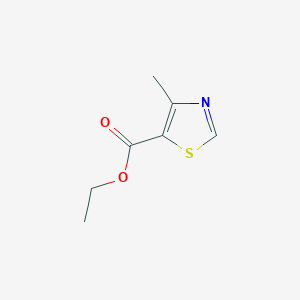

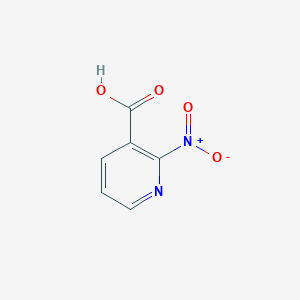
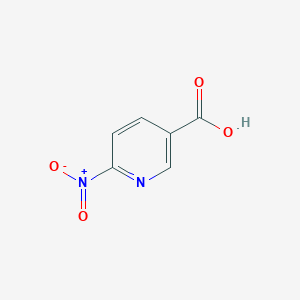




![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine](/img/structure/B1296579.png)


